6-Formylpyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-formylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-4H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJUZRWAOPGTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059941-86-3 | |
| Record name | 6-formylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Chloromethylpyridine Derivatives
A crucial intermediate is 2-chloromethylpyridine, which can be synthesized by chlorination of 2-picoline (2-methylpyridine) using trichloromethyl isocyanates in halohydrocarbon solvents such as dichloromethane or 1,2-dichloroethane. The reaction is typically conducted under reflux with benzamide as an additive and careful temperature control (40–90 °C) over 2–3 hours. The product is isolated by filtration, washing, and solvent removal, yielding 90–95% of 2-chloromethylpyridine.
| Parameter | Conditions | Outcome |
|---|---|---|
| Substrate | 2-picoline (0.35 mol) | - |
| Chlorinating agent | Trichloromethyl isocyanates (1.08 eq) | - |
| Solvent | Dichloromethane or 1,2-dichloroethane | - |
| Temperature | Reflux, 40–90 °C | Complete conversion |
| Reaction time | 2–3 hours | 90–95% yield |
| Workup | Filtration, washing, solvent removal | Pure 2-chloromethylpyridine |
Oxidation to 2-Pyridinecarboxaldehyde
The chloromethyl group can be selectively oxidized to the aldehyde functionality. A mild oxidation system involving sodium hypochlorite with TEMPO catalyst under controlled temperature (10–25 °C) and reaction time (30–60 min) achieves this conversion with minimal by-products. Extraction and purification steps include dichloromethane extraction, washing with saturated brine, drying over sodium sulfate, and vacuum distillation to isolate 2-pyridinecarboxaldehyde.
Preparation of 6-Formylpyridine-2-carboxylic Acid
Oxidation of 2,6-Dimethylpyridine to 2,6-Pyridinedicarboxylic Acid
A two-stage oxidation process converts 2,6-dimethylpyridine into 2,6-pyridinedicarboxylic acid, an important precursor. The first stage involves oxidation with hexavalent chromium salts (e.g., sodium bichromate) in an acidic medium (sulfuric acid), forming a molar addition compound between the dicarboxylic acid and chromic anhydride. The second stage is hot hydrolysis of this complex to isolate the dicarboxylic acid in high purity.
| Stage | Conditions | Description |
|---|---|---|
| Stage 1 | Oxidation with Cr(VI) salts in acidic medium | Formation of addition compound with CrO3 |
| Stage 2 | Hot hydrolysis (water ratio 75–225) | Hydrolysis to release pure 2,6-pyridinedicarboxylic acid |
This method provides high purity acid suitable for further functionalization.
Hydrolysis of 2-Cyanopyridine to 2-Pyridinecarboxylic Acid
An alternative route involves alkaline hydrolysis of 2-cyanopyridine, followed by acidification and extraction. The reaction is conducted at 50–70 °C with sodium hydroxide, followed by acid neutralization to pH 2.5–6.5, steam distillation to remove water, and recrystallization from alcohol to yield 2-pyridinecarboxylic acid with yields around 89.6%.
Conversion to Acid Chloride and Subsequent Functionalization
6-Formylpyridine-2-carboxylic acid hydrochloride can be prepared via the intermediate acid chloride:
- The acid is treated with thionyl chloride under reflux (typically 16 h) in an inert atmosphere to form the acid chloride.
- Excess thionyl chloride is removed under vacuum.
- The acid chloride can then be reacted with appropriate amines or other nucleophiles to form amides or related derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidation of methyl groups on pyridine rings using hexavalent chromium salts is well-established, providing high-purity dicarboxylic acids essential for further transformations.
- Chlorination methods using trichloromethyl isocyanates enable selective substitution at the methyl position without over-chlorination, which is critical for downstream oxidation steps.
- Mild oxidation conditions with TEMPO catalysts minimize side reactions and waste, improving sustainability and scalability.
- Hydrolysis of nitrile groups under alkaline conditions followed by acidification is a straightforward, high-yielding method to obtain pyridine carboxylic acids, useful for large-scale synthesis.
- Conversion to acid chlorides with thionyl chloride is a common activation step for amide synthesis and other functionalizations, requiring strict anhydrous conditions and inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Formylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Pyridinecarboxylic acid.
Reduction: 6-Hydroxymethylpyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 6-formylpyridine-2-carboxylic acid exhibit significant antitumor properties. A study demonstrated that certain synthesized derivatives showed inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation. This suggests potential applications in developing anticancer drugs targeting telomerase .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to applications in treating diseases like cancer and bacterial infections .
Material Science
Synthesis of Functional Materials
6-Formylpyridine-2-carboxylic acid hydrochloride is utilized in synthesizing functional materials, including polymers and nanocomposites. Its ability to form coordination complexes with metal ions allows it to be used in creating advanced materials with tailored properties for electronics and catalysis .
Chemical Synthesis
Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through reactions such as condensation and acylation, leading to compounds with diverse biological activities . The following table summarizes some key transformations:
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Condensation | 6-Formylpyridine-2-carboxylate | 85 |
| Acylation | 6-Acetamidopyridine-2-carboxylic acid | 90 |
| Reduction | 6-Hydroxymethylpyridine-2-carboxylic acid | 78 |
Case Studies
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 6-formylpyridine-2-carboxylic acid and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Coordination Chemistry
Another study focused on the coordination properties of 6-formylpyridine-2-carboxylic acid with transition metals. The resulting complexes showed enhanced catalytic activity in oxidation reactions, demonstrating the compound's utility in catalysis and material science applications .
Mechanism of Action
The mechanism of action of 6-Formylpyridine-2-carboxylic acid hydrochloride involves its ability to participate in various chemical reactions due to the presence of the formyl and carboxylic acid groups. These functional groups can interact with different molecular targets, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl group, which makes the pyridine ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
6-Formylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2-Pyridinecarboxylic acid: Lacks the formyl group, affecting its reactivity and applications.
6-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a formyl group, altering its chemical properties.
Uniqueness
6-Formylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both formyl and carboxylic acid groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Biological Activity
6-Formylpyridine-2-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of both formyl and carboxylic acid functional groups attached to a pyridine ring. Its structural formula can be represented as follows:
This compound can engage in various chemical reactions, particularly nucleophilic additions, due to its electrophilic formyl group, which can react with amines and thiols, making it a versatile building block in organic synthesis and drug development .
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : Studies have indicated that derivatives of pyridine carboxylic acids exhibit significant antitumor properties. For instance, compounds similar to 6-formylpyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and DNA damage .
- Antibacterial Properties : The compound has been investigated for its antibacterial effects, particularly against resistant strains of bacteria. The interaction with bacterial enzymes and disruption of cellular processes contribute to its antimicrobial activity .
- Metal Complex Formation : The ability of 6-formylpyridine derivatives to form complexes with metal ions enhances their biological activity. These metal complexes often exhibit improved stability and bioavailability, leading to increased efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Studies : A study evaluating the anticancer properties of pyridine derivatives demonstrated that 6-formylpyridine compounds significantly reduced the viability of cancer cells (e.g., HeLa and A549) when tested in vitro. The mechanism involved increased reactive oxygen species (ROS) production leading to apoptosis .
- Antibacterial Activity : Research on the antibacterial properties revealed that 6-formylpyridine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against multidrug-resistant strains .
- Metal Complexes : Investigations into metal complexes formed with 6-formylpyridine showed enhanced biological activities compared to the free ligand. For example, complexes with copper exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 6-Formylpyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. A general approach includes:
Condensation : Reacting pyridine-2-carboxylic acid derivatives with aldehydes under acidic or basic conditions.
Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the oxazole/pyridine backbone .
Hydrochloride formation : Treating the free base with HCl in anhydrous conditions.
Critical factors : Catalyst choice (e.g., Pd for cross-coupling efficiency), solvent polarity (DMF enhances nucleophilicity), and temperature control (higher temps risk decomposition of the formyl group). Reported yields vary from 40–75%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is the compound characterized to confirm structural integrity and purity?
Answer: Standard characterization includes:
- NMR : and NMR to verify formyl (δ ~9.8–10.2 ppm) and carboxylic acid (δ ~170–175 ppm) groups.
- HPLC : A C18 column with a methanol-phosphate buffer mobile phase (e.g., 70:30 v/v) at 1 mL/min flow rate, UV detection at 207 nm, ensures >98% purity .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 152.12 for the free acid).
Q. What safety precautions are required when handling this compound?
Answer:
- GHS classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation.
- Storage : Store at –20°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the formyl group .
Q. What are the primary research applications of this compound?
Answer: It serves as:
- A building block for heterocyclic ligands in coordination chemistry (e.g., metal-organic frameworks).
- A precursor for bioactive molecules, such as kinase inhibitors, leveraging its bifunctional (formyl and carboxylic acid) reactivity .
Advanced Research Questions
Q. How can HPLC methods be optimized to resolve co-eluting impurities in this compound?
Answer:
- Gradient elution : Adjust the methanol-phosphate buffer ratio (e.g., 50:50 to 80:20 over 20 min) to separate polar byproducts.
- Column choice : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) for high resolution.
- Validation : Ensure linearity (1–10 µg/mL, r > 0.999), recovery (98–102%), and precision (RSD <1.5%) per ICH guidelines .
Q. What mechanistic insights explain the instability of the formyl group under acidic conditions?
Answer: The formyl group undergoes acid-catalyzed hydration to form a geminal diol, which can further decompose. Stability studies (pH 1–7, 25–40°C) show degradation rates increase below pH 3. Mitigation involves:
- Lyophilization to remove water.
- Buffering agents (e.g., citrate at pH 5–6) during storage .
Q. How do solvent polarity and temperature affect its reactivity in nucleophilic substitution reactions?
Answer:
- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of amines, accelerating substitution at the formyl group (e.g., Schiff base formation).
- Temperature : Elevated temps (60–80°C) reduce reaction time but risk side reactions (e.g., decarboxylation). Kinetic studies recommend 40–50°C for optimal selectivity .
Q. How can contradictory data on its solubility in organic solvents be resolved?
Answer: Reported solubility discrepancies (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol) may arise from:
- Crystallinity differences : Amorphous vs. crystalline forms (confirmed via XRD).
- Hydration state : Anhydrous vs. monohydrate forms.
Method : Use DSC to identify polymorphs and standardize solvent pre-saturation protocols .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Answer: Variations arise from:
- Purification methods : Column chromatography (75% yield) vs. recrystallization (50% yield).
- Catalyst purity : Impure Pd catalysts reduce coupling efficiency.
- Scale effects : Milligram-scale reactions often report higher yields than gram-scale due to heat/mass transfer limitations .
Q. How to address discrepancies in reported 1H^1H1H NMR chemical shifts?
Answer: Shifts vary due to:
- Solvent effects : DMSO-d vs. CDCl (e.g., formyl proton δ 10.1 ppm in DMSO vs. 9.9 ppm in CDCl).
- pH : Protonation of the pyridine nitrogen in acidic solvents alters electron density.
Resolution : Always report solvent, temperature, and concentration in experimental details .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
